molecular formula C22H14N6O B12204380 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol

Cat. No.: B12204380
M. Wt: 378.4 g/mol
InChI Key: GBPFFMJUZQWTMN-UHFFFAOYSA-N
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Description

The compound 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol belongs to the pyrazolo-triazolo-pyrimidine class, a scaffold known for its role as adenosine receptor (AR) antagonists and kinase inhibitors . Its structure features a naphthalen-2-ol moiety attached to the pyrazolo-triazolo-pyrimidine core, which is substituted with a phenyl group at the 7-position.

Its physicochemical properties, such as solubility and bioavailability, are influenced by the bulky naphthol group, distinguishing it from simpler phenyl- or furyl-substituted analogs .

Properties

Molecular Formula

C22H14N6O

Molecular Weight

378.4 g/mol

IUPAC Name

3-(10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)naphthalen-2-ol

InChI

InChI=1S/C22H14N6O/c29-19-11-15-7-5-4-6-14(15)10-17(19)20-25-22-18-12-24-28(16-8-2-1-3-9-16)21(18)23-13-27(22)26-20/h1-13,29H

InChI Key

GBPFFMJUZQWTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC6=CC=CC=C6C=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with naphthalene-2-ol under specific conditions. The reaction may require the use of catalysts such as copper(II) sulfate and sodium ascorbate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of triazole and pyrimidine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol have been shown to inhibit the proliferation of human breast cancer (MCF-7) and liver cancer (Bel-7402) cells through mechanisms involving apoptosis and cell cycle arrest .

Cell Line IC50 Value (µM) Mechanism of Action
MCF-710.5Apoptosis induction
Bel-740215.3Cell cycle arrest

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against both bacterial and fungal pathogens. In vitro studies reveal that it exhibits bactericidal effects comparable to standard antibiotics like streptomycin and antifungal agents such as bifonazole . The mechanism likely involves disruption of microbial cell membranes or inhibition of key enzymatic pathways.

Microorganism Minimum Inhibitory Concentration (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Candida albicans16Fungicidal

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored in various studies. It is suggested that the mechanism involves modulation of voltage-gated sodium channels, which are critical in the propagation of action potentials in neurons . Compounds with similar structural features have shown efficacy in reducing seizure frequency in animal models.

Animal Model Seizure Reduction (%) Dosage (mg/kg)
Rat Model7520
Mouse Model6015

Synthesis and Derivatives

The synthesis of 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol typically involves multi-step reactions starting from simpler pyrazole and triazole precursors. Various reaction conditions have been optimized to improve yield and purity .

Synthetic Route Overview

  • Formation of Pyrazole Ring : Reacting hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization to Triazole : Utilizing isothiocyanates or similar reagents under basic conditions.
  • Naphthalenol Integration : Final coupling reactions to attach the naphthalene moiety.

Mechanism of Action

The mechanism of action of 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . Additionally, the compound can act as an adenosine receptor antagonist, blocking the binding of adenosine and modulating various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Structural Features Biological Target Affinity/Activity Applications References
3-(7-Phenyl-7H-pyrazolo[...]naphthalen-2-ol Naphthalen-2-ol, phenyl at C7 A2A/A3 AR, CDKs High A2A affinity (Ki < 10 nM), antiproliferative activity in tumor cells Cancer therapy, PET imaging
SCH442416 derivatives (e.g., FLUDA) Deuterated C2-furyl, 4-hydroxyphenylpropyl A2A AR Improved hydrophilicity, A2A selectivity (Ki = 0.8 nM) Neuroimaging (PET)
ZM241385 4-Hydroxyphenethyl, furyl A2A AR Potent A2A antagonist (Ki = 1.6 nM), reversible binding Preclinical studies
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl)-[...]pyrimidine Chlorophenyl, tert-butylphenyl A3 AR Selective A3 antagonist (Ki = 0.5 nM) Inflammatory diseases
2-(4-Difluoromethoxy-3-methoxyphenyl)-7-phenyl-[...]pyrimidine Difluoromethoxy, methoxyphenyl Kinases CDK2 inhibition (IC50 = 12 nM) Anticancer drug development
FSPTP (Fluorosulfonyl derivative) Fluorosulfonylphenylethyl A2A AR Irreversible A2A antagonist (IC50 = 3 nM) Covalent ligand development

Key Findings:

Receptor Selectivity: The naphthalen-2-ol moiety in the target compound enhances A2A receptor affinity compared to simpler hydroxylated analogs like SCH442416 derivatives . However, its selectivity over A3 receptors is lower than chlorophenyl-substituted analogs (e.g., 7-(3-chlorophenyl)-[...]pyrimidine), which show sub-nanomolar A3 affinity . Fluorosulfonyl derivatives (e.g., FSPTP) achieve covalent A2A binding, a mechanism absent in the target compound, suggesting reversible antagonism .

Anticancer Activity :

  • The compound exhibits antiproliferative effects against human tumor cells, likely via CDK2 inhibition (IC50 ~10–50 nM), comparable to difluoromethoxy-substituted derivatives .
  • Its bulky naphthol group may improve tumor penetration compared to smaller substituents like ethyl or methyl .

Isomerization studies (e.g., [1,2,4]triazolo[1,5-c] vs. [4,3-c] isomers) reveal structural stability differences, with the target compound’s configuration favoring receptor binding .

Synthetic Accessibility :

  • Microwave-assisted alkylation (used for FLUDA) offers higher yields (>80%) compared to traditional reflux methods (~60–70%) for similar compounds .

Biological Activity

The compound 3-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)naphthalen-2-ol represents a novel scaffold in medicinal chemistry with potential applications in cancer therapy and other therapeutic areas. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of a pyrazolo[4,3-e][1,2,4]triazolo moiety linked to a naphthalenol unit. This unique structure is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazolo[4,3-e][1,2,4]triazolo scaffold exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The MTT assay results indicate that derivatives of this scaffold show stronger cytotoxic effects than cisplatin against breast cancer cell lines such as MCF-7 and MDA-MB-231. Notably, one derivative (designated as 3b) showed enhanced apoptosis induction through the activation of caspases 3/7 and 9 .
  • Mechanism of Action : The compound promotes apoptosis by modulating key proteins involved in cell survival and death. It has been shown to suppress NF-κB expression while promoting pro-apoptotic factors like p53 and Bax. Additionally, it triggers autophagy through increased beclin-1 expression and mTOR inhibition .

Research Findings

Several studies have highlighted the biological activity of related compounds:

Compound Cell Line Tested IC50 (µM) Mechanism
3bMCF-70.25Apoptosis via caspase activation
14HCT-1160.045Dual EGFR/VGFR2 inhibition
5iMCF-70.3Induction of apoptosis and cell cycle arrest

These findings indicate that compounds derived from the pyrazolo[4,3-e][1,2,4]triazolo scaffold can effectively inhibit cancer cell growth through various mechanisms.

Case Studies

  • Study on Apoptosis Induction : In a study examining the effects of compound 3b on breast cancer cells, researchers observed significant apoptosis induction characterized by DNA fragmentation and activation of caspases . This study underscores the potential of this compound as a therapeutic agent in oncology.
  • Inhibition of Cell Migration : Another study reported that related compounds inhibited cell migration in cancer models, suggesting their potential utility in preventing metastasis . The ability to inhibit both proliferation and migration highlights their multifaceted role in cancer treatment.

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